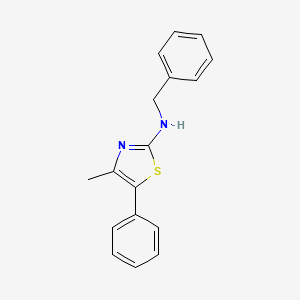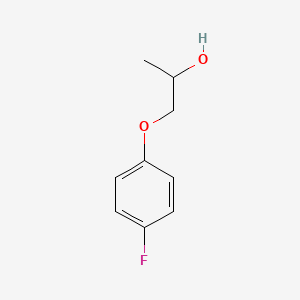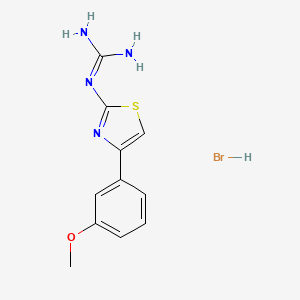
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide is a chemical compound known for its significant biological activities. It is a derivative of thiazole and guanidine, and it has been studied for its potential therapeutic applications, particularly in the treatment of ulcers .
Métodos De Preparación
The synthesis of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide involves several stepsThe final product is then treated with hydrobromic acid to obtain the hydrobromide salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide has been extensively studied for its scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of gastric ulcers.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide involves its interaction with specific molecular targets. It acts as a reversible, competitive, and selective inhibitor of gastric H+,K±ATPase, which is an enzyme responsible for the secretion of gastric acid. By inhibiting this enzyme, the compound reduces gastric acid secretion, thereby providing relief from ulcers .
Comparación Con Compuestos Similares
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide can be compared with other similar compounds, such as:
1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(4-(Chloromethyl)thiazol-2-yl)guanidine Hydrochloride: This compound has a chloromethyl group instead of a methoxy group, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and therapeutic potential.
Propiedades
Fórmula molecular |
C11H13BrN4OS |
|---|---|
Peso molecular |
329.22 g/mol |
Nombre IUPAC |
2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
InChI |
InChI=1S/C11H12N4OS.BrH/c1-16-8-4-2-3-7(5-8)9-6-17-11(14-9)15-10(12)13;/h2-6H,1H3,(H4,12,13,14,15);1H |
Clave InChI |
UTVXUDYQICKJCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
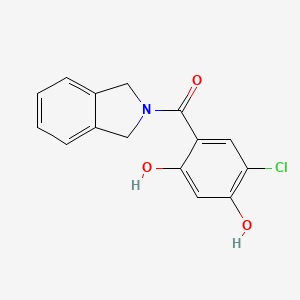
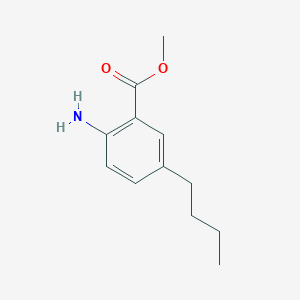
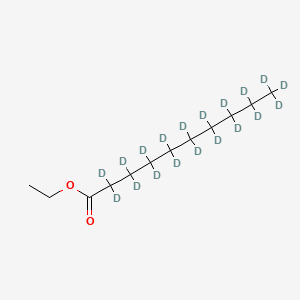
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)

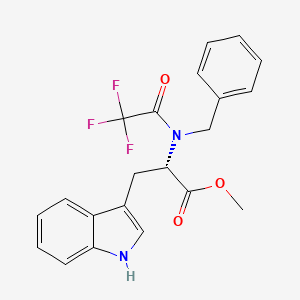
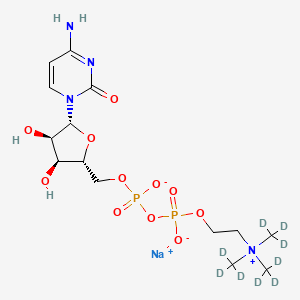

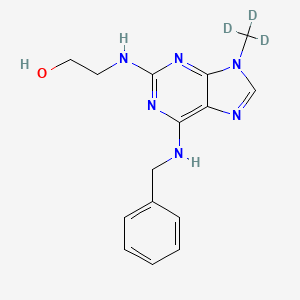
![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
